3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a nitrobenzyl group and a tert-butyl ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting with the preparation of the piperazine ring. The nitrobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the tert-butyl ester. Common reagents used in these reactions include piperazine, 4-nitrobenzyl chloride, and tert-butyl chloroformate. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 3-(4-Amino-benzyl)-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to various receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid methyl ester
- 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid ethyl ester
- 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific ester group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl 3-[(4-nitrophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-17-13(11-18)10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3 |
InChI Key |
UQDGAGBWYHOHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.